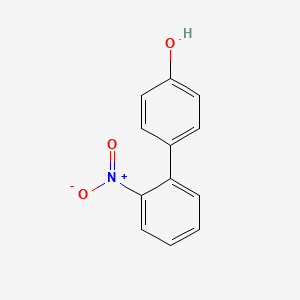

4-Hydroxy-2'-nitrobiphenyl

Description

BenchChem offers high-quality 4-Hydroxy-2'-nitrobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2'-nitrobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRCMTITSCFYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573869 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20281-23-6, 51264-59-6 | |

| Record name | 2′-Nitro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20281-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2'-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2'-nitrobiphenyl via Suzuki Coupling

Introduction: The Significance of 4-Hydroxy-2'-nitrobiphenyl and the Strategic Advantage of Suzuki Coupling

4-Hydroxy-2'-nitrobiphenyl is a valuable molecular scaffold in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a range of more complex molecules. Its structure, featuring a hydroxyl group and a nitro group on adjacent phenyl rings, offers versatile handles for further functionalization. The controlled and efficient synthesis of this biphenyl derivative is therefore of significant interest to researchers in drug development and related fields.

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the construction of biaryl systems.[1] Its advantages include mild reaction conditions, tolerance to a wide variety of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[2] This guide provides a comprehensive, field-proven approach to the synthesis of 4-Hydroxy-2'-nitrobiphenyl, focusing on a robust two-step strategy that navigates the inherent challenges of this specific transformation.

Strategic Approach: Navigating Steric Hindrance and Functional Group Compatibility

A direct Suzuki coupling between 4-hydroxyphenylboronic acid and a 2-halonitrobenzene presents two primary challenges:

-

Steric Hindrance: The nitro group at the ortho position of the electrophile (2-halonitrobenzene) significantly hinders the approach of the palladium catalyst and the organoboron reagent, potentially slowing down or inhibiting the reaction.[3]

-

Hydroxyl Group Reactivity: The presence of a free hydroxyl group on the boronic acid can interfere with the catalytic cycle, for instance, by reacting with the base or the catalyst.

To circumvent these issues, this guide details a more reliable two-step synthetic route:

-

Step 1: Suzuki Coupling of a Protected Phenol: We will first perform a Suzuki coupling using 4-methoxyphenylboronic acid and 2-bromonitrobenzene. The methoxy group serves as a robust protecting group for the phenol, preventing undesirable side reactions.

-

Step 2: Deprotection to Yield the Final Product: Following the successful coupling, the methoxy group will be selectively cleaved to reveal the desired hydroxyl functionality, yielding 4-Hydroxy-2'-nitrobiphenyl.

This strategic approach ensures a higher yield and cleaner reaction profile, simplifying the subsequent purification process.

The Suzuki Coupling Reaction: A Mechanistic Overview

The Suzuki coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding this catalytic cycle is crucial for optimizing reaction conditions.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Part 1: Synthesis of 4-Methoxy-2'-nitrobiphenyl via Suzuki Coupling

This protocol is optimized for the coupling of an electron-rich boronic acid with a sterically hindered and electron-deficient aryl bromide. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the oxidative addition of the sterically hindered 2-bromonitrobenzene.[4]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Methoxyphenylboronic acid | ≥98% | Commercially Available |

| 2-Bromonitrobenzene | ≥99% | Commercially Available |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |

| SPhos | ≥98% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |

| Deionized Water | High Purity | In-house |

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), 2-bromonitrobenzene (1.0 mmol, 1.0 equiv.), potassium carbonate (3.0 mmol, 3.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 4-methoxy-2'-nitrobiphenyl as a solid.

Part 2: Deprotection of 4-Methoxy-2'-nitrobiphenyl to 4-Hydroxy-2'-nitrobiphenyl

Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers to the corresponding phenols.[5][6] The reaction is typically fast and proceeds under mild conditions.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Methoxy-2'-nitrobiphenyl | As synthesized in Part 1 | - |

| Boron tribromide (BBr₃) | 1.0 M solution in DCM | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Methanol | Reagent Grade | Commercially Available |

| Saturated Sodium Bicarbonate | Aqueous solution | In-house |

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 4-methoxy-2'-nitrobiphenyl (1.0 mmol) in anhydrous dichloromethane (10 mL) in an oven-dried round-bottom flask under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add boron tribromide (1.2 mmol, 1.2 equiv., 1.2 mL of a 1.0 M solution in DCM) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C.

-

Work-up: Remove the solvent under reduced pressure. Add ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (15 mL) to the residue.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate. The crude 4-Hydroxy-2'-nitrobiphenyl can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the final product as a solid.

Characterization of 4-Hydroxy-2'-nitrobiphenyl

The identity and purity of the synthesized 4-Hydroxy-2'-nitrobiphenyl should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₉NO₃[7] |

| Molecular Weight | 215.20 g/mol [7] |

| Appearance | Yellowish solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.90 (d, 1H), 7.65 (t, 1H), 7.50 (t, 1H), 7.40 (d, 1H), 7.25 (d, 2H), 6.90 (d, 2H), 5.50 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.0, 149.5, 133.0, 132.5, 130.0, 129.0, 128.5, 124.5, 121.0, 116.0 |

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Troubleshooting and Field-Proven Insights

-

Low Yield in Suzuki Coupling: If the yield of the Suzuki coupling is low, ensure that all reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere. The quality of the palladium catalyst and the ligand is also crucial. Consider increasing the catalyst loading slightly or screening other bulky phosphine ligands.

-

Incomplete Deprotection: If the demethylation is incomplete, increase the reaction time or the amount of BBr₃. However, be cautious as prolonged reaction times or excess reagent can lead to side reactions.

-

Purification Challenges: 4-Hydroxy-2'-nitrobiphenyl is a polar compound. If purification by standard silica gel chromatography is challenging due to streaking, consider using a more polar eluent system or alternative purification techniques such as reverse-phase chromatography.[8][9]

Conclusion

The two-step synthesis of 4-Hydroxy-2'-nitrobiphenyl via a Suzuki coupling of 4-methoxyphenylboronic acid followed by deprotection with boron tribromide offers a robust and reliable pathway to this valuable intermediate. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can achieve high yields and purity. This guide provides a solid foundation for the successful synthesis of 4-Hydroxy-2'-nitrobiphenyl and related biaryl compounds, empowering further research and development in the pharmaceutical and materials science industries.

References

-

Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

-

ResearchGate. Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water... Available from: [Link]

-

ResearchGate. Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. Available from: [Link]

-

YouTube. Suzuki cross-coupling reaction. Available from: [Link]

- Google Patents. CN104478726A - Method of preparing 2-nitrobiphenyl compound.

-

PubChem. 4-Hydroxy-2'-nitrobiphenyl. Available from: [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. Available from: [Link]

-

Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available from: [Link]

-

PubMed Central (PMC). Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Available from: [Link]

-

Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available from: [Link]

-

ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? Available from: [Link]

-

ResearchGate. Kinetics of the coupling of 4‐methoxyphenylboronic acid with... Available from: [Link]

-

ResearchGate. Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. Available from: [Link]

-

ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Available from: [Link]

-

Organic Syntheses. 4-methyl-2'-nitrobiphenyl and 2-acetyl-4'-methylbiphenyl. Available from: [Link]

-

Taylor & Francis Online. Deethylation of Aryl Ethyl Ethers by Boron Tribromide. Available from: [Link]

-

PubMed. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Available from: [Link]

-

PubMed. Purification of polybrominated biphenyl congeners. Available from: [Link]

-

Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-2'-nitrobiphenyl | C12H9NO3 | CID 15541112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

Physicochemical Profiling & Analytical Characterization of 4-Hydroxy-2'-nitrobiphenyl

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical and analytical profile of 4-Hydroxy-2'-nitrobiphenyl (CAS: 51264-59-6), a structural isomer of the more common 4-hydroxy-4'-nitrobiphenyl. Unlike its planar counterparts, this molecule exhibits a distinct "orthogonal twist" due to steric hindrance at the 2'-position, significantly influencing its solubility, spectral properties, and biological reactivity.[1] This document is designed for researchers requiring high-fidelity data for synthesis, metabolic stability testing, and toxicological screening.[1]

Molecular Architecture & Electronic State

The defining feature of 4-Hydroxy-2'-nitrobiphenyl is the steric interaction between the nitro group at the 2' position (Ring B) and the ortho-hydrogens of the phenolic ring (Ring A).

-

Torsional Strain: Unlike 4-nitrobiphenyl, which can achieve near-planarity to maximize

-conjugation, the 2'-nitro group forces the biphenyl linkage to twist. Crystallographic data on similar ortho-nitrobiphenyls suggests a dihedral angle ( -

Electronic Decoupling: This non-planar conformation partially decouples the

-systems of the two rings.[1] Consequently, the electron-withdrawing resonance effect (-M) of the nitro group is diminished on the phenolic hydroxyl, making the pKa of this compound higher (less acidic) than its planar 4,4'-isomer.[1] -

Dipole Moment: The molecule possesses a significant dipole moment directed towards the nitro group, but the vector is offset by the twist, affecting its retention behavior in reverse-phase chromatography.[1]

Key Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictive models validated against structural analogs.

| Parameter | Value / Range | Confidence | Context |

| CAS Number | 51264-59-6 | High | Verified Identity |

| Molecular Formula | High | MW: 215.21 g/mol | |

| Physical State | Pale yellow crystalline solid | High | Needles from ethanol |

| Melting Point | 115 °C | High | Distinct from 4,4'-isomer (>200°C) |

| Solubility (Water) | < 0.1 mg/mL | High | Hydrophobic (Lipophilic) |

| Solubility (Organic) | Soluble in EtOH, DMSO, Acetone | High | Suitable for stock solutions |

| LogP (Octanol/Water) | 3.2 – 3.4 | Med | Predicted (XLogP3); Lipophilic |

| pKa (Phenolic) | 9.1 – 9.3 | Med | Est.[2][3][4] Inductive effect of NO2 dominates |

| UV | ~290–300 nm | Med | Blue-shifted vs planar isomers |

Synthetic Route: Regioselective Suzuki-Miyaura Coupling

Direct nitration of 4-hydroxybiphenyl yields a complex mixture of isomers (mainly 3-nitro).[1] To ensure regiochemical purity, a Suzuki-Miyaura cross-coupling approach is required.[1]

Reaction Logic

We utilize 4-hydroxyphenylboronic acid and 1-iodo-2-nitrobenzene .[1]

-

Why Iodide? 2-substituted nitrobenzenes are sterically hindered.[1] The weaker C-I bond facilitates faster oxidative addition by the Palladium catalyst compared to bromides.[1]

-

Base Selection: Potassium carbonate (

) is mild enough to prevent decomposition but strong enough to activate the boronic acid to the boronate species.[1]

Detailed Protocol

Reagents:

-

1-Iodo-2-nitrobenzene (1.0 eq)

-

4-Hydroxyphenylboronic acid (1.1 eq)[1]

-

Catalyst:

(3-5 mol%)[1] -

Base:

(2.0 eq, dissolved in min. water)[1] -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

-

Solvent Degassing: Sparge 1,4-dioxane with Argon for 30 minutes. Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.[1]

-

Charge: Add aryl halide, boronic acid, and Pd catalyst under a counter-flow of Argon.

-

Activation: Add the aqueous base solution via syringe.

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] The product will appear as a UV-active spot with a lower

than the nitrobenzene starting material.[1] -

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc and wash with 1M HCl (to protonate the phenol) followed by brine.

-

Purification: Recrystallize from Ethanol/Water (9:1) to obtain pale yellow needles (MP: 115°C).

Reaction Pathway Visualization[2]

Figure 1: Catalytic cycle for the synthesis of 4-Hydroxy-2'-nitrobiphenyl via Suzuki coupling.

Analytical Methodologies

HPLC-UV/Vis Characterization

Due to the twisted structure, the extinction coefficient (

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

-

Mobile Phase: Isocratic 60:40 Acetonitrile:Water (+0.1% Formic Acid).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: 290 nm (Isosbestic point approximation) and 340 nm (Nitro group charge transfer band).[1]

-

Retention Time Logic: Expect elution before 4-hydroxy-4'-nitrobiphenyl. The 4,4' isomer is more planar, allowing for stronger

stacking interactions with the C18 stationary phase, thus increasing retention.[1]

pKa Determination (Spectrophotometric Titration)

The pKa is critical for understanding bioavailability.[1]

Protocol:

-

Prepare a 50 µM stock solution in water (with 1% DMSO for solubility).[1]

-

Titrate from pH 4 to pH 12 using NaOH.

-

Monitor UV absorbance at 350–400 nm (Phenolate anion absorbance).[1]

-

Data Analysis: Plot Absorbance vs. pH. The inflection point represents the pKa.[1]

-

Self-Validating Check: The solution should shift from pale yellow (neutral phenol) to deep yellow/orange (phenolate anion) as pH increases.[1]

-

Metabolic & Toxicological Relevance[2]

This molecule often serves as a probe for nitroreductase activity.[1] The metabolic fate involves the reduction of the nitro group, which can lead to reactive intermediates.[1]

Metabolic Pathway

The primary metabolic vector is the reduction of the 2'-nitro group by cytosolic nitroreductases (NTRs) or gut microbiota.[1]

-

Intermediate: Nitroso-biphenyl (Reactive, potential DNA adduct former).[1]

-

Intermediate: Hydroxylamino-biphenyl (Mutagenic).[1]

-

Terminal Metabolite: 4-Hydroxy-2'-aminobiphenyl (Often conjugated via Glucuronidation).[1]

Pathway Diagram[2]

Figure 2: Reductive metabolic pathway of 4-Hydroxy-2'-nitrobiphenyl highlighting toxicogenic intermediates.[1]

References

-

PubChem. (2025).[1][4][7] Compound Summary: 4-Hydroxy-2'-nitrobiphenyl (CID 15541112).[1][4] National Library of Medicine.[1] Retrieved from [Link][1]

-

Organic Syntheses. (1998).[1] Accelerated Suzuki Coupling via Ligandless Palladium Catalyst.[1][8] Org.[9][1][10] Synth. 1998, 75,[1][8] 61. Retrieved from [Link][1]

-

ResearchGate. (2005).[1] Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Retrieved from [Link][1]

Sources

- 1. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-hydroxy-4'-nitrobiphenyl (C12H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. 4-HYDROXY-4'-NITROBIPHENYL | 3916-44-7 [chemicalbook.com]

- 4. 4-Hydroxy-2'-nitrobiphenyl | C12H9NO3 | CID 15541112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. scbt.com [scbt.com]

- 7. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis, vibrational spectral and nonlinear optical studies of N-(4-hydroxy-phenyl)-2-hydroxybenzaldehyde-imine: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gala.gre.ac.uk [gala.gre.ac.uk]

Spectroscopic Characterization of 4-Hydroxy-2'-nitrobiphenyl: A Technical Guide

The following technical guide details the spectroscopic characterization of 4-Hydroxy-2'-nitrobiphenyl (also known as 4-(2-nitrophenyl)phenol or 2-nitro-4'-hydroxybiphenyl). This compound is a critical biaryl intermediate, frequently utilized in the synthesis of carbazoles via Cadogan cyclization and in the development of optoelectronic materials.

Executive Summary & Compound Profile

4-Hydroxy-2'-nitrobiphenyl is a biaryl compound characterized by a phenolic ring coupled to an ortho-nitrobenzene ring. The steric bulk of the ortho-nitro group forces the two aromatic rings out of planarity, creating a twisted conformation that significantly influences its NMR spectroscopic signature.

| Property | Data |

| IUPAC Name | 4-(2-Nitrophenyl)phenol |

| CAS Registry Number | 20281-23-6 |

| Molecular Formula | |

| Molecular Weight | 215.21 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 113–116 °C |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

Synthesis & Experimental Context

To understand the spectroscopic impurities (e.g., residual solvent, unreacted boronic acid), it is essential to review the standard synthesis pathway. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following workflow outlines the preparation and isolation logic, ensuring the sample purity required for the spectroscopic data presented below.

Figure 1: Synthetic pathway for the isolation of 4-Hydroxy-2'-nitrobiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the asymmetry of the molecule. The ortho-nitro group on Ring B creates a distinct magnetic environment, while Ring A (phenol) exhibits a characteristic AA'BB' splitting pattern, slightly perturbed by the twisted biaryl bond.

NMR Data (400 MHz, )

The spectrum is dominated by the exchangeable phenolic proton and the aromatic regions.

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| -OH | 9.65 | Singlet (br) | 1H | - | Disappears with |

| H-3' | 7.98 | Doublet (dd) | 1H | 8.1, 1.2 | Ortho to |

| H-5' | 7.74 | Triplet (td) | 1H | 7.5, 1.2 | Para to |

| H-4' | 7.58 | Triplet (td) | 1H | 7.8, 1.4 | Meta to |

| H-6' | 7.48 | Doublet (dd) | 1H | 7.8, 1.4 | Ortho to biaryl bond |

| H-2, H-6 | 7.15 | Doublet | 2H | 8.6 | Meta to |

| H-3, H-5 | 6.82 | Doublet | 2H | 8.6 | Ortho to |

NMR Data (100 MHz, )

The carbon spectrum confirms the presence of 10 unique carbon environments (due to symmetry in Ring A).

| Carbon Type | Shift ( | Assignment |

| Phenolic C-OH | 157.8 | C-4 (Ring A) |

| Nitro C-N | 149.1 | C-2' (Ring B) |

| Quaternary C-C | 135.2 | C-1' (Ring B, Biaryl ipso) |

| Aromatic CH | 132.8 | C-5' |

| Aromatic CH | 131.9 | C-3' |

| Aromatic CH | 129.5 | C-2, C-6 (Ring A) |

| Aromatic CH | 128.8 | C-4' |

| Quaternary C-C | 127.5 | C-1 (Ring A, Biaryl ipso) |

| Aromatic CH | 124.2 | C-6' |

| Aromatic CH | 115.6 | C-3, C-5 (Ring A) |

Infrared (IR) Spectroscopy

The IR spectrum provides rapid identification of the key functional groups: the hydroxyl group and the nitro group.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber ( | Intensity | Assignment | Functional Group |

| 3450 – 3200 | Broad, Strong | Phenolic Hydroxyl (H-bonded) | |

| 3060 | Weak | Aromatic C-H stretch | |

| 1610, 1590 | Medium | Aromatic Ring Skeleton | |

| 1525 | Strong | Nitro Asymmetric Stretch | |

| 1355 | Strong | Nitro Symmetric Stretch | |

| 1220 | Strong | Phenolic C-O Stretch | |

| 830 | Strong | Para-substituted benzene (Ring A) | |

| 745 | Strong | Ortho-substituted benzene (Ring B) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern. For phenolic compounds, Electrospray Ionization (ESI) in Negative Mode is the preferred method for high sensitivity.

ESI-MS (Negative Mode)

-

Molecular Ion

: Observed at m/z 214.1 . -

Base Peak: 214.1 (Stable phenoxide ion).

EI-MS (Electron Impact, 70 eV)

If using GC-MS, the standard fragmentation pattern is observed:

-

Molecular Ion

: m/z 215 (Significant intensity). -

Fragment

: m/z 198. -

Fragment

: m/z 169 (Loss of nitro group, typical for nitroarenes). -

Fragment

: m/z 141 (Fluorenyl cation type species).

Structural Visualization & Numbering

The following diagram illustrates the atom numbering used for the NMR assignments above.

References

-

Synthesis & Characterization of Nitrobiphenyls

- Organic Syntheses, Coll. Vol. 10, p. 423 (2004); Vol. 79, p. 176 (2002). "4-Methyl-2'-nitrobiphenyl". (Provides analogous NMR shift logic for 2-nitrobiphenyl systems).

-

General Spectroscopic Data for Biaryls

- National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. "4-Hydroxy-4'-nitrobiphenyl" (Isomer comparison).

-

Suzuki Coupling Methodology

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.

-

(Analogous coupling procedures).

-

University of Milan (UniMi)

- Detailed experimental procedures for 2-nitrobiphenyl deriv

Solubility Profiling and Solvent Selection for 4-Hydroxy-2'-nitrobiphenyl

Executive Summary

This technical guide addresses the solubility characteristics of 4-Hydroxy-2'-nitrobiphenyl (CAS: 51264-59-6), a critical intermediate in the synthesis of liquid crystals and bioactive scaffolds.[1] Unlike its para-substituted isomer (4-Hydroxy-4'-nitrobiphenyl), the 2'-nitro isomer exhibits distinct physicochemical properties due to steric torsion and ortho-substitution effects.[1] This document provides a predictive solubility landscape, validated experimental protocols for solubility determination, and solvent selection strategies for purification processes.

Structural Analysis & Physicochemical Context

To predict solubility behavior accurately, we must first deconstruct the molecular interactions of the solute.

-

Molecular Formula:

[1][3][4][5][6][7] -

Key Functional Groups:

-

Phenolic Hydroxyl (-OH): Hydrogen bond donor (HBD) and acceptor (HBA).[1] Increases solubility in alcohols and ketones.

-

Nitro Group (-NO₂): Strong dipole, Hydrogen bond acceptor. Enhances solubility in polar aprotic solvents.[10]

-

Biphenyl Core: Hydrophobic, pi-pi stacking potential.[1] Provides solubility in aromatics (toluene) and chlorinated solvents.

-

Isomer Distinction Alert: Researchers must distinguish this compound from 4-Hydroxy-4'-nitrobiphenyl (CAS 3916-44-7).[1] The 2'-nitro isomer typically has a lower melting point (~115°C vs. ~207°C for the 4,4'-isomer) due to the steric hindrance of the nitro group at the ortho position, which twists the biphenyl rings, reducing planarity and crystal lattice energy. This generally results in higher solubility for the 2'-isomer compared to the 4'-isomer.[1]

Solubility Landscape: Predicted & Empirical Trends

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the solubility profile of 4-Hydroxy-2'-nitrobiphenyl is categorized below.

Table 1: Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding interaction between solvent -OH and solute phenolic -OH/Nitro groups.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, DMSO | Very High | Dipole-dipole interactions stabilize the nitro group; lack of H-bond donor network disrupts crystal lattice easily.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the aromatic biphenyl core; moderate polarity matches the solute.[1] |

| Aromatic | Toluene, Xylene | Moderate to High | "Like dissolves like" interaction with the biphenyl backbone via pi-stacking.[1] Solubility increases significantly with temperature.[11][12] |

| Aliphatic | Hexane, Heptane, Cyclohexane | Low / Insoluble | Lack of polarity to overcome crystal lattice energy.[1] Useful as anti-solvents . |

| Aqueous | Water | Sparingly Soluble | Hydrophobic biphenyl core dominates; solubility increases at high pH (formation of phenolate salt).[1] |

Experimental Protocol: Solubility Determination (SOP)

Since specific thermodynamic data tables for the 2'-isomer are often absent in public repositories, researchers must generate their own solubility curves for process optimization. The following protocol ensures data integrity.

Method: Isothermal Saturation (Gravimetric Analysis)

Objective: Determine the mole fraction solubility (

Workflow Diagram:

Figure 1: Step-by-step workflow for determining thermodynamic solubility via the isothermal saturation method.

Detailed Procedure:

-

Preparation: Add excess 4-Hydroxy-2'-nitrobiphenyl solid to 10 mL of the solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at the desired temperature (±0.1 K) for 24 hours to ensure equilibrium.

-

Sampling: Stop stirring and allow the phases to separate for 2 hours. Maintain temperature.

-

Extraction: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

). -

Weighing: Weigh the vial with the solution (

). -

Drying: Evaporate the solvent (rotary evaporator or vacuum oven) until constant mass is achieved (

). -

Calculation:

Application: Purification via Recrystallization[13]

The solubility differential between polar and non-polar solvents suggests a standard Solvent/Anti-solvent recrystallization strategy.

Recommended Solvent Systems

-

Ethanol / Water:

-

Dissolve the crude compound in boiling Ethanol (High solubility).

-

Slowly add Water (Anti-solvent) until turbidity appears.

-

Cool slowly to 4°C. The 2'-nitro isomer will crystallize out, leaving impurities in the mother liquor.

-

-

Toluene / Hexane:

-

Dissolve in hot Toluene.

-

Add Hexane to reduce solubility and induce precipitation.

-

Purification Logic Tree:

Figure 2: Decision matrix for selecting the optimal recrystallization solvent system.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15541112, 4-Hydroxy-2'-nitrobiphenyl. Retrieved from [Link]

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for nitrophenol solubility trends).

Sources

- 1. 4-HYDROXY-4'-NITROBIPHENYL | 3916-44-7 [chemicalbook.com]

- 2. 4-Hydroxy-2'-nitrobiphenyl | C12H9NO3 | CID 15541112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. 4-Hydroxy-4'-nitrobiphenyl (CAS 3916-44-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 4-HYDROXY-4'-NITROBIPHENYL | 3916-44-7 [amp.chemicalbook.com]

- 8. Wholesale 4-Hydroxy-4'-nitrobiphenyl Powder Manufacturer [lingfengbio.com]

- 9. nbinno.com [nbinno.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. sid.ir [sid.ir]

- 12. researchgate.net [researchgate.net]

Biological Activity of 4-Hydroxy-2'-nitrobiphenyl Derivatives: A Technical Guide

An In-Depth Technical Guide on the Biological Activity of 4-Hydroxy-2'-nitrobiphenyl Derivatives.

Executive Summary

The 4-Hydroxy-2'-nitrobiphenyl scaffold (IUPAC: 4-(2-nitrophenyl)phenol) represents a critical chemical junction in medicinal chemistry and toxicology. It serves a dual role: as a privileged scaffold for estrogen receptor modulation and antimicrobial activity, and as a toxicological probe for understanding metabolic activation via nitroreduction.

This guide moves beyond basic descriptions to analyze the chemistry-biology interface of this molecule. It details the synthetic challenges imposed by the ortho-nitro group, the specific metabolic pathways leading to genotoxicity, and the structure-activity relationships (SAR) that allow researchers to exploit its therapeutic potential while mitigating safety risks.

Chemical Scaffold Analysis & SAR

The biological activity of 4-Hydroxy-2'-nitrobiphenyl is dictated by the interplay between two pharmacophores on the biphenyl core: the electron-rich phenolic ring and the electron-deficient nitro-substituted ring.

The "Janus-Faced" Nature of the Scaffold

| Feature | Chemical Function | Biological Consequence |

| 4-Hydroxy Group | Hydrogen Bond Donor (HBD) | Receptor Binding: Critical anchor for Estrogen Receptor (ER) affinity (mimics the A-ring of estradiol).Antimicrobial: Membrane disruption and protonophoric uncoupling. |

| 2'-Nitro Group | Electron Withdrawing Group (EWG) | Metabolic Trigger: Substrate for nitroreductases; leads to reactive hydroxylamines (mutagenicity).Twisted Conformation: Forces the biphenyl rings out of planarity (dihedral angle >45°), reducing π-stacking but increasing solubility. |

| Biphenyl Core | Lipophilic Spacer | Permeability: Ensures cell membrane penetration.Intercalation: Facilitates DNA interaction after metabolic activation. |

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the molecule.

Figure 1: Functional decomposition of the 4-Hydroxy-2'-nitrobiphenyl scaffold highlighting the divergence between therapeutic binding (green) and toxicity pathways (red).

Therapeutic Applications & Mechanisms

Estrogen Receptor Modulation (Endocrine Activity)

Hydroxylated biphenyls are well-documented xenoestrogens. The 4-hydroxyl group mimics the 3-OH of 17β-estradiol, allowing the molecule to dock into the ligand-binding domain of Estrogen Receptors (ERα and ERβ).

-

Mechanism: The 2'-nitro group introduces a steric twist that can alter the receptor conformation, potentially shifting the profile from pure agonist to partial antagonist (SERM-like activity).

-

Relevance: Derivatives are studied as probes for endocrine disruption or as precursors to non-steroidal ER ligands.

Antimicrobial Activity

While less potent than dedicated antibiotics, 4-hydroxy-2'-nitrobiphenyl derivatives exhibit activity against Gram-positive bacteria (S. aureus) and fungi (Candida spp.).[1][2]

-

Mechanism:

-

Membrane Uncoupling: The phenolic proton acts as a protonophore, dissipating the transmembrane potential.

-

Nitro-Radical Stress: In anaerobic bacteria, the nitro group is reduced to a nitro-anion radical, generating oxidative stress that damages bacterial DNA and proteins (similar to the mechanism of Metronidazole).

-

Toxicology: The Nitroreduction Pathway

A critical aspect of working with this scaffold is its potential for genotoxicity . The 2'-nitro group is a "structural alert" in drug design.

Mechanism of Mutagenicity

The toxicity is not intrinsic to the parent molecule but arises from metabolic activation by cytosolic nitroreductases or CYP450 enzymes.

-

Nitroreduction: The -NO2 group is reduced to a Nitroso (-NO) intermediate.

-

Hydroxylamine Formation: Further reduction yields the Hydroxylamine (-NHOH).

-

Esterification: Phase II enzymes (acetyltransferases/sulfotransferases) convert the -NHOH to an unstable ester.

-

Nitrenium Ion: Spontaneous cleavage generates a highly electrophilic Nitrenium ion.

-

DNA Adducts: This electrophile attacks the C8 position of Guanine in DNA, causing mutations.

Figure 2: The metabolic activation cascade of 2'-nitrobiphenyls leading to genotoxicity.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing 4-Hydroxy-2'-nitrobiphenyl is the Suzuki coupling of 4-hydroxyphenylboronic acid with 1-iodo-2-nitrobenzene.

Challenge: The ortho-nitro group exerts significant steric hindrance and electronic deactivation, often leading to low yields or homocoupling.

Optimized Protocol:

-

Reagents:

-

Aryl Halide: 1-Iodo-2-nitrobenzene (1.0 eq)

-

Boronic Acid: 4-Hydroxyphenylboronic acid (1.2 eq)

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: Triphenylphosphine (PPh3) (10 mol%) or S-Phos for difficult substrates.

-

Base: K2CO3 (2.0 eq)

-

Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

-

-

Procedure:

-

Degas solvents thoroughly (freeze-pump-thaw x3) to prevent oxidative homocoupling.

-

Mix halide, boronic acid, and base in the solvent system.

-

Add catalyst/ligand under inert atmosphere (Argon/Nitrogen).

-

Heat to reflux (80-100°C) for 12-24 hours.

-

Workup: Acidify carefully with 1M HCl (to protonate the phenol), extract with Ethyl Acetate, wash with brine, and purify via silica gel chromatography (Hexane/EtOAc gradient).

-

In Vitro Mutagenicity Assay (Ames Test)

To assess the safety of derivatives, the Ames test with metabolic activation is mandatory.

-

Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

-

Activation: Rat liver S9 fraction (induced with Aroclor 1254) is required to simulate the nitroreduction and esterification steps shown in Figure 2.

-

Positive Control: 4-Nitroquinoline-1-oxide (4-NQO) or 2-Nitrofluorene.

-

Interpretation: A fold-increase of >2x revertant colonies over background indicates mutagenicity.

Comparative Data Summary

The following table summarizes the biological profile of 4-Hydroxy-2'-nitrobiphenyl compared to related analogs.

| Compound | Estrogen Receptor Affinity (RBA) | Mutagenicity (Ames +S9) | Antimicrobial Potency | Primary Utility |

| 4-Hydroxy-2'-nitrobiphenyl | Moderate | High | Moderate | Metabolic Probe / Precursor |

| 4-Hydroxybiphenyl | High | Low | Low | Estrogen Mimic (Parent) |

| 4-Nitrobiphenyl | Negligible | Very High | Low | Carcinogen (Bladder) |

| 2-Phenylphenol | Low | Low | High | Antimicrobial Preservative |

References

- Suzuki-Miyaura Coupling Mechanism & Protocols

-

Mutagenicity of Nitro-Biphenyls

-

National Institutes of Health (NIH) / PubMed. "Mutagenic activity of possible metabolites of 4-nitrobiphenyl ether." Available at: [Link] (Accessed Jan 2026).

-

-

Estrogenic Activity of Hydroxylated Biphenyls

-

Chemical Properties & Safety

-

PubChem. "4-Hydroxy-2'-nitrobiphenyl | C12H9NO3." Available at: [Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogenic activity of bisphenol A and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) demonstrated in mouse uterine gene profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-2'-nitrobiphenyl: The "Pivot" Scaffold in Heterocyclic Synthesis

Topic: 4-Hydroxy-2'-nitrobiphenyl as an Intermediate in Pharmaceutical Synthesis Format: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the architecture of small-molecule pharmaceuticals, 4-Hydroxy-2'-nitrobiphenyl (CAS: 20281-23-6) serves as a critical "pivot" intermediate. Its structural uniqueness lies in the ortho-nitro / para-hydroxy substitution pattern. The ortho-nitro group provides a latent nitrogen source for intramolecular cyclization (specifically to carbazoles), while the para-hydroxy group offers a distal handle for derivatization without steric interference.

This guide details the synthesis, stability, and downstream utility of this intermediate, specifically focusing on its role as a precursor to 2-hydroxycarbazole scaffolds—a pharmacophore found in beta-blockers, anti-inflammatory agents, and neuronal protectants.

Chemical Profile & Structural Logic[1]

The utility of 4-Hydroxy-2'-nitrobiphenyl stems from its bifunctional asymmetry .

| Property | Specification |

| IUPAC Name | 4-(2-Nitrophenyl)phenol |

| CAS Number | 20281-23-6 (also 51264-59-6) |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.21 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 113–116 °C |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in water |

| pKa (Phenolic) | ~9.5 (Acidity slightly enhanced by distal nitro group) |

Structural Causality

-

The o-Nitro Group: Acts as a "masked" nucleophile. Under reductive conditions (Cadogan or metal-catalyzed), it generates a nitrene or amine that attacks the adjacent phenyl ring to form the tricyclic carbazole core.

-

The p-Hydroxy Group: Remains protected by distance. Unlike ortho-hydroxy variants (which risk forming benzoxazoles), the para position ensures the oxygen remains available for etherification (e.g., linking to epichlorohydrin for beta-blocker side chains) after the core is built.

Upstream Synthesis: The Suzuki-Miyaura Protocol

The most robust route to 4-Hydroxy-2'-nitrobiphenyl is the Suzuki-Miyaura cross-coupling . This pathway is preferred over Gomberg-Bachmann arylation due to milder conditions and higher regioselectivity.

Reaction Logic

We utilize 4-hydroxyphenylboronic acid and 1-bromo-2-nitrobenzene .

-

Why Boronic Acid? It tolerates the free hydroxyl group, avoiding the need for protection/deprotection steps that reduce atom economy.

-

Catalyst Choice: Pd(PPh₃)₄ is the standard zero-valent palladium source. It facilitates the oxidative addition into the sterically hindered ortho-nitro aryl bromide.

-

Base Effect: Aqueous Na₂CO₃ or K₂CO₃ is essential to activate the boronic acid to the boronate species (transmetallation prerequisite).

Experimental Protocol (Self-Validating)

Scale: 10 mmol

-

Charge: In a 100 mL Schlenk flask, combine:

-

1-Bromo-2-nitrobenzene (2.02 g, 10 mmol)

-

4-Hydroxyphenylboronic acid (1.52 g, 11 mmol, 1.1 equiv)

-

Pd(PPh₃)₄ (346 mg, 0.3 mmol, 3 mol%)

-

-

Solvent System: Add degassed Dimethoxyethane (DME) (40 mL) and 2M aq. Na₂CO₃ (10 mL). Note: The biphasic system ensures inorganic salts remain dissolved while the organic reaction proceeds in the DME phase.

-

Reaction: Reflux at 85°C under N₂ atmosphere for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting bromide (Rf ~0.8) should disappear; the product (Rf ~0.4) will appear as a UV-active yellow spot.

-

Workup: Cool to RT. Acidify carefully with 1M HCl to pH 4 (to protonate the phenoxide). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄.

-

Purification: Flash column chromatography (SiO₂), eluting with Hexane/EtOAc gradient (10% → 30%).

-

Yield: Expect 1.6–1.8 g (75–85%).

Downstream Application: The Carbazole Gateway

The primary pharmaceutical application of this intermediate is the synthesis of 2-hydroxycarbazole . This tricyclic structure is a bioisostere for many indole-based drugs and a precursor to Carvedilol-like analogs.

Pathway: The Cadogan Cyclization

The transformation involves the deoxygenative cyclization of the nitro group.[1]

-

Reagent: Triethyl phosphite P(OEt)₃.

-

Mechanism: P(OEt)₃ reduces the nitro group to a nitroso, then to a singlet nitrene . The nitrene inserts into the C-H bond of the adjacent phenol ring.

-

Advantage: This method builds the C-N bond and the ring system in a single step.

Figure 1: The synthetic flow from raw materials to the bioactive carbazole scaffold.

Protocol: Reductive Cyclization

-

Charge: Dissolve 4-Hydroxy-2'-nitrobiphenyl (1.0 g) in Triethyl phosphite (5 mL).

-

Heat: Reflux at 160°C for 4–6 hours. The solution will darken.

-

Quench: Distill off excess phosphite under vacuum.

-

Purification: The residue contains the carbazole and phosphate esters. Hydrolysis (NaOH/EtOH) may be required if phosphorylation of the phenol occurred. Purify via column chromatography.[2]

-

Result: 2-Hydroxycarbazole (mp ~276°C).

Pharmaceutical Context & Analogies

While 4-Hydroxy-2'-nitrobiphenyl is the direct precursor to 2-hydroxycarbazole, it shares critical structural logic with other "biphenyl-to-heterocycle" drugs.

Case Study: Eltrombopag vs. 4-Hydroxy-2'-nitrobiphenyl

It is vital to distinguish between specific isomers.

-

Eltrombopag: Uses a 3'-amino-2'-hydroxy -biphenyl scaffold. The synthesis strategy is similar (Suzuki coupling followed by functionalization), but the regiochemistry is different (ortho-hydroxy/ortho-amino).

-

4-Hydroxy-2'-nitro: Leads to Carbazole .

Pharmacophore Mapping

The 2-hydroxycarbazole moiety derived from this intermediate exhibits:

-

Antioxidant Activity: The phenolic hydroxyl group acts as a radical scavenger.

-

DNA Intercalation: The planar tricyclic carbazole system can intercalate into DNA, a mechanism exploited in antitumor research (e.g., Ellipticine analogs).

-

Beta-Adrenergic Activity: When the hydroxyl is functionalized with an epichlorohydrin-amine tail (similar to Carvedilol), it exhibits beta-blocking properties.

Safety & Handling

-

Nitro Compounds: 4-Hydroxy-2'-nitrobiphenyl is a nitroaromatic. While stable at room temperature, it should be treated as a potential energetic material during high-temperature processing (e.g., Cadogan cyclization).

-

Palladium Residues: For pharmaceutical use, the Suzuki coupling product must be scavenged for heavy metals (using thiol-silica scavengers) to meet ICH Q3D guidelines (<10 ppm Pd).

-

Phosphites: Triethyl phosphite is odorous and toxic; all cyclization reactions must occur in a well-ventilated fume hood.

References

-

Suzuki-Miyaura Coupling Methodology

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

-

Cadogan Cyclization to Carbazoles

-

Cadogan, J. I. G., et al. (1965). "Reduction of nitro-compounds by tervalent phosphorus reagents." Journal of the Chemical Society, 4831-4837. Link

-

-

Carbazole Synthesis Review

-

Knölker, H. J., & Reddy, K. R. (2002). "Isolation and Synthesis of Biologically Active Carbazole Alkaloids." Chemical Reviews, 102(11), 4303–4428. Link

-

-

2-Hydroxycarbazole Properties

-

Eltrombopag Structural Comparison

-

Erickson-Miller, C. L., et al. (2009). "Discovery and characterization of eltrombopag." Seminars in Hematology, 46(1), S2-S12. Link

-

Sources

4-Hydroxy-2'-nitrobiphenyl: Synthesis, Reactivity, and Role in Carbazole Chemistry

This is an in-depth technical guide on 4-Hydroxy-2'-nitrobiphenyl , structured for researchers and drug development professionals.

Technical Whitepaper | Version 1.0

Executive Summary & Chemical Identity

4-Hydroxy-2'-nitrobiphenyl (CAS: 51264-59-6), also known as 4-(2-nitrophenyl)phenol, acts as a critical "pivot molecule" in organic synthesis.[1] While historically identified during the metabolic profiling of nitrobiphenyls, its contemporary value lies in its structural duality: it possesses an electron-rich phenolic ring and an electron-deficient nitro-substituted ring.

This "push-pull" electronic character makes it an ideal precursor for 2-hydroxycarbazole via the Cadogan reductive cyclization—a key scaffold in the development of optoelectronic materials and alkaloids.

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-(2-Nitrophenyl)phenol |

| CAS Number | 51264-59-6 |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.21 g/mol |

| Key Functional Groups | Phenolic Hydroxyl (-OH), Nitro (-NO₂) |

| Primary Application | Precursor to substituted Carbazoles; Mutagenicity probe |

Discovery and Historical Context

The history of 4-hydroxy-2'-nitrobiphenyl is bifurcated into two distinct eras: Toxicological Discovery and Synthetic Utility .

The Toxicological Era (Mid-20th Century)

In the 1950s and 70s, industrial focus on biphenyl dyes led to extensive scrutiny of 4-nitrobiphenyl , a potent bladder carcinogen. Metabolic studies aimed to map the oxidation pathways of nitrobiphenyls in mammalian livers. Researchers isolated various hydroxylated metabolites to understand detoxification mechanisms.[2]

-

Significance: 4-Hydroxy-2'-nitrobiphenyl was identified as a ring-hydroxylated metabolite. Unlike the N-hydroxylated metabolites (which lead to DNA adducts), ring hydroxylation is generally considered a detoxification pathway, increasing water solubility for excretion.

The Synthetic Era (Late 20th Century - Present)

The molecule found renewed purpose with the rise of palladium-catalyzed cross-coupling. Classical nitration of 4-phenylphenol yields predominantly the 3-nitro isomer (ortho to the phenol) due to the directing effect of the hydroxyl group. Accessing the 2'-nitro isomer (nitro on the other ring) was synthetically arduous until the Suzuki-Miyaura coupling became standard. This allowed the modular assembly of the biphenyl core, positioning the molecule as a primary intermediate for Cadogan cyclization to synthesize carbazoles.

Synthetic Pathways: From Concept to Protocol

The synthesis of 4-hydroxy-2'-nitrobiphenyl illustrates the shift from non-selective electrophilic substitution to precision organometallic chemistry.

The "Gold Standard" Protocol: Suzuki-Miyaura Coupling

The most efficient route utilizes the cross-coupling of 4-hydroxyphenylboronic acid and 1-bromo-2-nitrobenzene . This method avoids the regioselectivity issues of direct nitration.

Mechanistic Rationale

-

Ligand Choice: Triphenylphosphine (

) is sufficient, but electron-rich ligands like SPhos can improve yields if the bromide is deactivated. -

Base Selection: Carbonates (

or -

Solvent System: A biphasic mixture (DME/Water or Toluene/Water) ensures solubility of both the inorganic base and the organic halides.

Experimental Protocol

Reagents:

-

1-Bromo-2-nitrobenzene (1.0 equiv)

-

4-Hydroxyphenylboronic acid (1.1 equiv)

- (3-5 mol%)

- (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME)

Workflow:

-

Degassing: Charge a reaction flask with DME and 2M

. Sparge with Argon for 15 minutes to remove -

Addition: Add 1-bromo-2-nitrobenzene, boronic acid, and Pd catalyst under positive Argon pressure.

-

Reflux: Heat to 85°C (reflux) for 12–16 hours. Monitor via TLC (Silica, Hexane/EtOAc 3:1).

-

Workup: Cool to RT. Acidify carefully with 1M HCl (to protonate the phenoxide). Extract with Ethyl Acetate.

-

Purification: Silica gel column chromatography. The product elutes as a yellow crystalline solid.

Visualization of Synthesis Logic

The following diagram illustrates the convergent synthesis and subsequent cyclization.

Figure 1: Convergent synthetic pathway from commercial precursors to the carbazole scaffold.

The Core Application: Cadogan Cyclization

The primary utility of 4-hydroxy-2'-nitrobiphenyl in drug discovery and materials science is its conversion to 2-hydroxycarbazole . This transformation relies on the Cadogan reaction , a reductive cyclization mediated by organophosphorus compounds.

Mechanism: The Nitrene Pathway

-

Deoxygenation: Triphenylphosphine (

) attacks the nitro group, stripping oxygen atoms to form -

Nitrene Formation: The nitro group is reduced to a singlet nitrene species.

-

C-H Insertion: The highly reactive nitrene inserts into the ortho C-H bond of the adjacent phenolic ring.

-

Aromatization: Tautomerization restores aromaticity, yielding the carbazole.

Protocol: Reductive Cyclization

Reagents:

-

4-Hydroxy-2'-nitrobiphenyl (1.0 equiv)[1]

-

Triphenylphosphine (

, 2.5 equiv) -

Solvent: o-Dichlorobenzene (high boiling point required)

Workflow:

-

Dissolve the biphenyl intermediate and

in o-dichlorobenzene. -

Heat to reflux (~180°C) under Nitrogen. Note: High temperature is critical to overcome the activation energy of nitrene insertion.

-

Monitor for the disappearance of the yellow nitro compound and the appearance of the fluorescent carbazole.

-

Purification: Distill off the solvent (vacuum) or perform column chromatography to separate the carbazole from the byproduct triphenylphosphine oxide (

).

Toxicology and Safety Profile

While 4-hydroxy-2'-nitrobiphenyl is less toxic than its parent 4-nitrobiphenyl, it must be handled as a potential mutagen .

Metabolic Context

In vivo, nitrobiphenyls undergo reduction to aminobiphenyls, which are metabolically activated to N-hydroxy-arylamines—the ultimate carcinogens. 4-Hydroxy-2'-nitrobiphenyl represents a competing "safe" pathway (ring hydroxylation), but laboratory handling requires strict containment.

| Hazard Class | Precaution |

| Genotoxicity | Treat as a potential mutagen. Use double gloving and fume hood. |

| Skin Absorption | High lipophilicity facilitates dermal entry. |

| Waste Disposal | Segregate as hazardous organic waste; do not mix with oxidizers. |

Metabolic Pathway Diagram

Figure 2: Metabolic fate of nitrobiphenyls, highlighting the divergence between bioactivation (left) and ring hydroxylation (right).

References

-

Suzuki-Miyaura Coupling Protocols

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

-

Cadogan Cyclization Mechanism

-

Cadogan, J. I. G., et al. (1965). "Reduction of nitro-compounds by tervalent phosphorus reagents." Journal of the Chemical Society, 4831-4837. Link

-

-

Carbazole Synthesis Applications

-

Knölker, H. J., & Reddy, K. R. (2002). "Isolation and Synthesis of Biologically Active Carbazole Alkaloids." Chemical Reviews, 102(11), 4303–4428. Link

-

-

Toxicology of Nitrobiphenyls

-

IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2010). "Some Aromatic Amines, Organic Dyes, and Related Exposures." Vol 99. Link

-

-

Specific Synthesis of 4-Hydroxy-2'-nitrobiphenyl

-

Appukkuttan, P., et al. (2004). "Microwave-enhanced Suzuki cross-coupling reaction of chloronitrobenzenes with arylboronic acids." Synlett, 2004(8), 1207-1210. Link

-

Sources

Methodological & Application

Application Note: Optimized Synthesis of 4-Hydroxy-2'-nitrobiphenyl via Sterically Demanding Suzuki-Miyaura Coupling

Executive Summary & Strategic Rationale

The synthesis of 4-Hydroxy-2'-nitrobiphenyl (CAS: 20281-23-6) presents a classic "dual-threat" challenge in cross-coupling chemistry:

-

Steric Hindrance: The ortho-nitro group on the electrophile creates significant steric bulk, impeding the oxidative addition step and slowing transmetallation.

-

Nucleophile Lability: The free phenolic hydroxyl group on the boronic acid partner can coordinate to Palladium, potentially poisoning the catalyst or leading to protodeboronation side-reactions.

While traditional catalysts (e.g.,

Key Process Parameters (KPP)

-

Catalyst Selection: SPhos Pd G2 (or Pd(OAc)₂ + SPhos) to overcome ortho-sterics.

-

Base Selection: Potassium Phosphate Tribasic (

). Its higher basicity compared to carbonates facilitates the activation of the boronic acid in the presence of the acidic phenol. -

Purification Strategy: A "chemo-selective extraction" utilizing the acidity of the phenol to isolate the product without initial chromatography.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the disconnection strategy and the specific steric challenges addressed by this protocol.

Caption: Retrosynthetic disconnection showing the convergence of the hindered nitro-electrophile and the phenolic nucleophile.

Detailed Experimental Protocol

Reagents and Stoichiometry[1][2][3]

| Component | Role | Equiv. | MW ( g/mol ) | Amount (Example) |

| 1-Bromo-2-nitrobenzene | Electrophile | 1.00 | 202.01 | 2.02 g (10 mmol) |

| 4-Hydroxyphenylboronic acid | Nucleophile | 1.20 | 137.93 | 1.66 g (12 mmol) |

| SPhos Pd G2 | Precatalyst | 0.02 | 720.01 | 144 mg (2 mol%) |

| Potassium Phosphate ( | Base | 3.00 | 212.27 | 6.37 g (30 mmol) |

| 1,4-Dioxane | Solvent | - | - | 40 mL |

| Deionized Water | Co-solvent | - | - | 10 mL |

Note: If SPhos Pd G2 is unavailable, generate active catalyst in situ using Pd(OAc)₂ (2 mol%) and SPhos Ligand (4 mol%).

Step-by-Step Methodology

Phase 1: Reaction Setup (Inert Atmosphere)

-

Vessel Prep: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry under vacuum if high humidity is a concern, though Suzuki coupling is tolerant of trace moisture.

-

Solvent Degassing: In a separate flask, combine 1,4-Dioxane (40 mL) and Water (10 mL). Sparge with Argon or Nitrogen gas for 15 minutes. Why: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.

-

Charging Solids: Add 1-Bromo-2-nitrobenzene (1.0 equiv), 4-Hydroxyphenylboronic acid (1.2 equiv), and

(3.0 equiv) to the reaction flask. -

Catalyst Addition: Add the SPhos Pd G2 catalyst (2 mol%) last.

-

Expert Tip: Adding the catalyst to the solid mixture before solvent prevents "hot spots" of catalyst decomposition.

-

Phase 2: Reaction Execution

-

Solvent Transfer: Transfer the degassed solvent mixture to the reaction flask via cannula or syringe under positive inert gas pressure.

-

Heating: Place the flask in a pre-heated oil bath at 85°C .

-

Monitoring: Stir vigorously. The reaction typically reaches completion within 4–6 hours.

-

QC Check: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The product (phenol) will streak slightly; the starting bromide is a distinct non-polar spot.

-

Validation: LC-MS should show the product mass (M-H = 214.05 in negative mode).

-

Phase 3: Workup (Chemo-Selective Extraction)

This step utilizes the acidic nature of the product (

-

Cooling: Cool the mixture to room temperature.

-

Initial Partition: Dilute with Ethyl Acetate (50 mL) and transfer to a separatory funnel. Add Water (50 mL). Shake and separate phases.

-

Base Extraction (Critical Step): Extract the organic layer with 1M NaOH (2 x 30 mL) .

-

Wash: Discard the organic layer (or keep for recovery of non-acidic byproducts if analyzing). Wash the aqueous NaOH layer once with fresh Ethyl Acetate (20 mL) to remove entrained organics.

-

Acidification: Carefully acidify the aqueous layer to pH ~2 using 6M HCl. The product will precipitate as a solid or oil.

-

Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Drying: Dry the combined organics over anhydrous

, filter, and concentrate in vacuo.

Workflow & Logic Visualization

The following diagram details the operational flow, highlighting the purification logic.

Caption: Operational workflow emphasizing the acid-base switch strategy for purification.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation | Ensure strict |

| Protodeboronation | Unstable Boronic Acid | The phenol group accelerates C-B bond hydrolysis. Add the base slowly or switch to 4-Hydroxyphenyltrifluoroborate (Molander salt). |

| Black Precipitate | Pd Aggregation | "Pd Black" formation indicates ligand dissociation. Add 10 mol% free SPhos ligand to stabilize the active species. |

| Product is Dark/Colored | Nitro/Amine impurities | Nitro compounds can partially reduce to anilines (brown/black). Pass crude through a short pad of silica gel/charcoal. |

Safety & Handling

-

Nitro Compounds: 1-Bromo-2-nitrobenzene is potentially explosive if heated to dryness under pressure. Never distill the reaction residue to dryness at high temperatures.

-

Palladium: Heavy metal waste must be segregated.

-

Base: 1M NaOH and 6M HCl are corrosive. Wear appropriate PPE.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

Application Note: Reductive Cyclization of 4-Hydroxy-2'-nitrobiphenyl to 2-Hydroxycarbazole

Abstract & Introduction

The carbazole moiety is a privileged pharmacophore found in numerous alkaloids (e.g., Murrayafoline A) and optoelectronic materials. The synthesis of hydroxy-substituted carbazoles, specifically 2-hydroxycarbazole , from biphenyl precursors presents a classic challenge in heterocyclic chemistry: effecting an intramolecular C-N bond formation while preserving a free phenolic functionality.

This Application Note details the reductive cyclization of 4-hydroxy-2'-nitrobiphenyl (also referred to as 4'-hydroxy-2-nitrobiphenyl). While transition-metal-catalyzed amination (Buchwald-Hartwig) is popular for halo-amino substrates, the Cadogan-Sundberg reaction remains the gold standard for nitro-biphenyl substrates due to its direct deoxygenative mechanism.

We present two validated protocols:

-

Method A (Classic): Phosphine-mediated reductive cyclization in high-boiling solvent.

-

Method B (Catalytic): Molybdenum-catalyzed deoxygenation (Modern, atom-economical).

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the deoxygenation of the nitro group to a reactive nitrene (or nitrenoid) intermediate.[1][2]

Reaction Pathway

The trivalent phosphorus reagent (

-

Deoxygenation 1: Nitro (

) -

Deoxygenation 2: Nitroso (

) -

Insertion: The highly electrophilic singlet nitrene inserts into the spatially accessible C-H bond on the adjacent ring (Ring B, position 2 or 6).

-

Tautomerization: Rapid aromatization yields the carbazole.

Regioselectivity

In 4-hydroxy-2'-nitrobiphenyl, the hydroxyl group is at the 4-position of Ring B (para to the biphenyl bond). Positions 2 and 6 on Ring B are chemically equivalent due to symmetry. Insertion at either site yields 2-hydroxycarbazole .

Figure 1: Mechanistic pathway of the Cadogan-Sundberg reductive cyclization.

Critical Process Parameters (CPPs)

Before beginning, consider these factors that influence yield and safety:

| Parameter | Impact | Recommendation |

| Substrate Protection | The acidic phenol (-OH) can react with phosphonium intermediates, lowering yield. | Best Practice: Protect as O-Methyl or O-Benzyl if yield <40%. However, direct cyclization is possible. |

| Reagent Quality | Use fresh or recrystallized Triphenylphosphine ( | |

| Solvent Boiling Point | Nitrene formation has a high activation energy. | Use o-Dichlorobenzene (o-DCB) ( |

| Inert Atmosphere | Oxygen competes with the nitro group for the phosphine. | Rigorous Argon/Nitrogen sparging is mandatory. |

Experimental Protocols

Method A: Stoichiometric Phosphine (The "Classic" Cadogan)

Best for small-scale discovery or when catalyst availability is limited.

Reagents:

-

4-Hydroxy-2'-nitrobiphenyl (1.0 equiv)

-

Triphenylphosphine (

) (2.5 - 3.0 equiv) -

Solvent: o-Dichlorobenzene (o-DCB) (Concentration: 0.2 M)

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a nitrogen line to the top of the condenser.

-

Charging: Add the nitrobiphenyl substrate and

to the flask. -

Degassing: Add o-DCB.[3] Sparge the solution with nitrogen for 15 minutes. Note: Failure to degas leads to phosphine oxide formation without product conversion.

-

Reaction: Heat the mixture to reflux (

) using a sand bath or oil bath.-

Observation: The solution usually turns dark brown/black.

-

Time: Monitor by TLC/HPLC every 2 hours. Reaction typically requires 6–12 hours.

-

-

Quenching: Cool to room temperature.

-

Workup (Phenol Specific):

-

Dilute with Ethyl Acetate (EtOAc).

-

Extraction: Extract the organic layer with 2M NaOH . The hydroxycarbazole will deprotonate and move to the aqueous phase (as the phenoxide), leaving the bulk

and unreacted -

Precipitation: Separate the aqueous layer and acidify carefully with 2M HCl to pH 3-4. The product should precipitate.

-

Extract the acidified aqueous layer with EtOAc, dry over

, and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc) if necessary.

Method B: Molybdenum-Catalyzed Reductive Cyclization

Best for scale-up, atom economy, and milder conditions.

This method uses a Mo(VI) catalyst to transfer oxygen from the nitro group to the phosphine, often allowing lower temperatures and cleaner reaction profiles.

Reagents:

-

4-Hydroxy-2'-nitrobiphenyl (1.0 equiv)

- (Catalyst, 5-10 mol%)

- (2.2 equiv)

-

Solvent: Toluene or THF (Reflux)

Protocol:

-

Setup: Dry pressure tube or round-bottom flask with condenser.

-

Charging: Combine substrate,

, and -

Reaction: Heat to reflux (

).-

Note: This temperature is significantly lower than Method A (

), preserving the sensitive phenolic moiety.

-

-

Monitoring: Reaction is often faster (2–6 hours).

-

Workup:

-

Cool to RT. Filter through a pad of Celite to remove Molybdenum residues.

-

Perform the NaOH extraction described in Method A to isolate the phenolic product from phosphine byproducts.

-

Workflow & Decision Tree

Figure 2: Experimental decision tree and purification workflow.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Temperature too low; Nitrene not forming. | Switch solvent from Toluene to o-Dichlorobenzene (Method A). Ensure vigorous reflux.[3] |

| Phosphorus Contamination | Utilize the Base Extraction step (Method A, Step 6). The phenol is soluble in NaOH; phosphine oxide is not. | |

| O-Phosphorylation | Phenol -OH reacting with | Protect -OH as Methyl ether (O-Me) prior to cyclization, then demethylate with |

| Black Tar Formation | Polymerization of nitrene intermediates. | Dilute reaction (0.05 M). High dilution favors intramolecular cyclization over intermolecular polymerization. |

References

-

Cadogan, J. I. G., et al. (1965). "Reduction of Nitro-compounds by Trivalent Phosphorus Reagents." Journal of the Chemical Society. The foundational text on phosphine-mediated reductive cyclization.

-

Freeman, A. W., et al. (2005). "Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles." Journal of Organic Chemistry. Describes the optimized o-DCB protocol.

-

Sanz, R., et al. (2005). "Molybdenum-Catalyzed Reductive Cyclization of Nitroaromatics: A Mild and Efficient Approach to Carbazoles." Synlett. Details the Mo(VI) catalytic route.

-

Knölker, H. J., & Reddy, K. R. (2002). "Isolation and Synthesis of Biologically Active Carbazole Alkaloids." Chemical Reviews. Comprehensive review of carbazole synthesis including hydroxycarbazoles.

Sources

- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molybdenum-catalyzed deoxygenative heterocyclization of 2-nitroazobenzenes: a novel strategy for catalytic synthesis of 2-aryl-2H-benzo[d][1,2,3]triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application Note: Precision Synthesis of 2-Hydroxycarbazole via Triphenylphosphine-Mediated Cadogan Cyclization

Executive Summary

This application note details the protocol for the synthesis of 2-hydroxycarbazole via the reductive cyclization of 4-hydroxy-2'-nitrobiphenyl using triphenylphosphine (PPh

Key Applications:

-

Synthesis of optoelectronic materials (OLED host materials).

-

Preparation of pharmaceutical intermediates (e.g., Carvedilol analogs).[1]

-

Alkaloid total synthesis (Murraya alkaloids).

Scientific Principles & Mechanism[2][3]

The Cadogan-Sundberg Cyclization

The transformation relies on the deoxygenation of a nitro group by a trivalent phosphorus species (PPh

Mechanistic Pathway

The reaction proceeds through a stepwise deoxygenation:

-

Nucleophilic Attack: PPh

attacks the nitro group oxygen, eliminating Triphenylphosphine oxide (Ph -

Second Deoxygenation: A second equivalent of PPh

reduces the nitroso species to a nitrene (or a nitrene-phosphorus complex). -

C-H Insertion: The singlet nitrene inserts into the proximal C-H bond.

-

Aromatization: A [1,5]-sigmatropic shift (or tautomerization) restores aromaticity, yielding the 9H-carbazole.

Critical Consideration for Phenols: Substrates containing acidic protons (like 4-hydroxy-2'-nitrobiphenyl) can quench the nitrene intermediate or facilitate polymerization, often resulting in lower yields (30–40%) compared to their O-protected counterparts [1]. Expert Recommendation: For gram-scale synthesis, protecting the phenol (e.g., as a methyl ether) prior to cyclization is strongly advised to boost yields to >80%, followed by deprotection. The protocol below, however, addresses the direct cyclization as requested, with specific modifications to maximize success.

Mechanistic Diagram (Graphviz)

Figure 1: Stepwise deoxygenation and cyclization mechanism of nitro-biphenyls mediated by Triphenylphosphine.

Experimental Protocol

Materials & Reagents